molecular formula C8H3F4NO B1318886 4-Fluoro-3-(trifluoromethoxy)benzonitrile CAS No. 886501-14-0

4-Fluoro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1318886
CAS No.: 886501-14-0
M. Wt: 205.11 g/mol
InChI Key: QTSJFYSQJUUNAY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-(trifluoromethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzonitrile with trifluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Material science: It is investigated for its properties in the development of new materials, including polymers and coatings.

    Agriculture: The compound may be used in the synthesis of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 4-fluoro-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The fluoro group can also influence the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSJFYSQJUUNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590655
Record name 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-14-0
Record name 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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